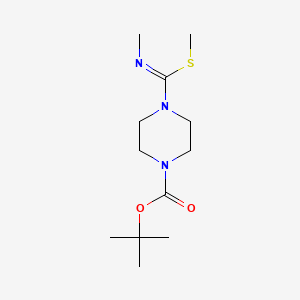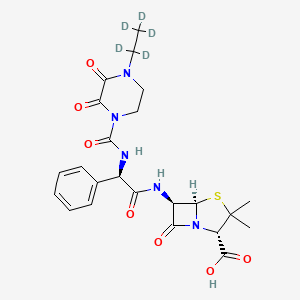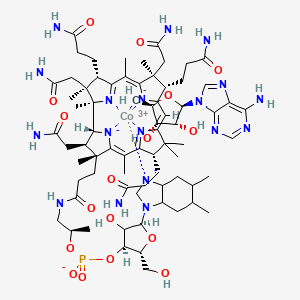
N-(1,3-benzothiazol-5-yl)-6-propan-2-ylsulfonyl-6H-quinolin-4-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzothiazol-5-yl)-6-propan-2-ylsulfonyl-6H-quinolin-4-imine is a complex organic compound that features a benzothiazole ring fused with a quinoline ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both benzothiazole and quinoline moieties in its structure suggests that it may exhibit unique biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)-6-propan-2-ylsulfonyl-6H-quinolin-4-imine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring . The final step often involves the sulfonylation of the quinoline ring using propan-2-ylsulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-benzothiazol-5-yl)-6-propan-2-ylsulfonyl-6H-quinolin-4-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and quinoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzothiazol-5-yl)-6-propan-2-ylsulfonyl-6H-quinolin-4-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or fluorescent probe.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-(1,3-benzothiazol-5-yl)-6-propan-2-ylsulfonyl-6H-quinolin-4-imine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-arylbenzothiazoles: Known for their anti-cancer and anti-microbial properties.
Quinoline derivatives: Widely used in anti-malarial and anti-inflammatory drugs.
Uniqueness
N-(1,3-benzothiazol-5-yl)-6-propan-2-ylsulfonyl-6H-quinolin-4-imine is unique due to the combination of benzothiazole and quinoline rings in its structure. This dual functionality enhances its potential for diverse applications, making it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C19H17N3O2S2 |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-5-yl)-6-propan-2-ylsulfonyl-6H-quinolin-4-imine |
InChI |
InChI=1S/C19H17N3O2S2/c1-12(2)26(23,24)14-4-5-16-15(10-14)17(7-8-20-16)22-13-3-6-19-18(9-13)21-11-25-19/h3-12,14H,1-2H3 |
InChI-Schlüssel |
QRGLQMZUNSQIHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)C1C=CC2=NC=CC(=NC3=CC4=C(C=C3)SC=N4)C2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11-Ketotestosterone-[16,16,17-d3]](/img/structure/B12354106.png)










![4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide](/img/structure/B12354160.png)
